molecular formula C20H21N3O2 B2414816 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide CAS No. 1448072-39-6

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide

Cat. No. B2414816
CAS RN: 1448072-39-6
M. Wt: 335.407
InChI Key: AFAQTQXKMTVJIJ-UHFFFAOYSA-N
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Description

“N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide” is a complex organic compound that contains several functional groups . The molecule contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . This compound also contains a phenyl group and a butanamide group .


Synthesis Analysis

The synthesis of similar 1,3,4-oxadiazole derivatives often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the phenyl groups, and the butanamide group. The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-oxadiazole ring could contribute to its stability and reactivity .

Scientific Research Applications

Lipoxygenase Inhibitors

Heterocyclic compounds, including oxadiazole derivatives, have been identified for their potential biological activities. A study demonstrated the synthesis of oxadiazole compounds exhibiting moderate activities against the lipoxygenase enzyme, highlighting their potential as suitable lipoxygenase inhibitors (Aziz‐ur‐Rehman et al., 2016).

Anticancer Activity

Oxadiazole derivatives have been evaluated for their anticancer potential. Notably, certain derivatives have shown promising anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings suggest the potential of oxadiazole compounds as anticancer agents, with some derivatives exhibiting higher activity than reference drugs (B. Ravinaik et al., 2021).

Anti-Inflammatory and Antimicrobial Activities

The anti-inflammatory properties of oxadiazole derivatives have been explored, revealing that some compounds show significant activity, potentially offering a new approach to treating inflammation-related disorders. Additionally, antimicrobial studies indicate that oxadiazole compounds possess varying degrees of activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents (Z. K. El-Samii, 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and evaluate their potential applications in various fields .

properties

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-17(15-9-5-4-6-10-15)20(24)22-18-12-8-7-11-16(18)13-19-21-14(2)23-25-19/h4-12,17H,3,13H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAQTQXKMTVJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide

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